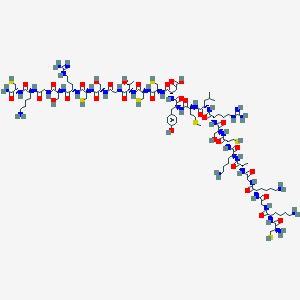
2-Hexadecanoylthio-1-ethylphosphorylcholine
Descripción general
Descripción
Synthesis Analysis
A simplified method for the synthesis of 2-Hexadecanoylthio-1-ethylphosphorylcholine has been developed, utilizing p-toulenesulfonate instead of 2-bromoethyl phosphorylcholine, reducing reaction time and allowing for milder conditions. This approach is beneficial for basic and applied research on phospholipases and related enzymes (Bhat, Mueller-Harvey, Sumner, & Goodenough, 1993).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of 2-Hexadecanoylthio-1-ethylphosphorylcholine are not directly available, the synthesis methods provide insights into its molecular composition and potential structure, indicating its complex nature and the careful considerations required in its synthesis process.
Chemical Reactions and Properties
The compound's chemical reactions are characterized by its interaction with enzymes such as phospholipase A2, indicating its utility in developing assays for enzyme activity measurement. The compound's chemical properties, such as its reactivity and interaction with biological molecules, are crucial for its applications in biochemistry (Bhat et al., 1993).
Aplicaciones Científicas De Investigación
Polymerized Liposomes : A study demonstrated the use of 1,2-bis(12-hydroxydodecanoyl)-sn-glycero-3-phosphocholine in the synthesis of highly stable polymerized liposomes, which can be used for membrane modeling and drug delivery applications (Sadownik, Stefely, & Regen, 1986).
Human Leukocyte Functions : Different 2-acyl substituents in 1-O-hexadecyl-2-acyl-sn-glycero-3-phosphorylcholine analogues influence human leukocyte functions, with the 2-acetyl-analogue exhibiting secretagogue activity for lysosomal enzymes (Goetzl, Derian, Tauber, & Valone, 1980).
Phospholipase A2 Activity Measurement : A new method for synthesizing 2-hexadecanoylthio-1-ethylphosphorylcholine simplified the process of measuring phospholipase A2 activity, enhancing research on phospholipases and related enzymes (Bhat, Mueller-Harvey, Sumner, & Goodenough, 1993).
Stem Cell Labeling : Poly(2-(methacryloyloxy)ethylphosphorylcholine)-coated iron oxide nanoparticles were shown to have high stability, re-dispersability, and high T(2) relaxivity, making them suitable for stem cell labeling (Peacock et al., 2012).
Biocompatible Vesicles for Drug Delivery : PEO-b-PMPC/-cyclodextrin inclusion complexes showed excellent biocompatibility and efficient drug delivery capabilities, making them attractive for pharmaceutical applications (Liu et al., 2011).
Antitumor Agent Analysis : Hexadecylphosphocholine (HePC), an experimental antitumor agent, was detected in Caco-2T cells and cell culture media for 48 hours after treatment, showing potential for future clinical trials (Steelant, Bruyneel, Mareel, & Van den Eeckhout, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
2-hexadecanoylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(25)31-22-21-29-30(26,27)28-20-19-24(2,3)4/h5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQVGIMLZYZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209625 | |
| Record name | Thioglycollecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecanoylthio-1-ethylphosphorylcholine | |
CAS RN |
60793-01-3 | |
| Record name | Thioglycollecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060793013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioglycollecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)









